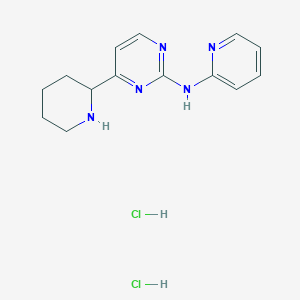![molecular formula C13H18BNO4 B1402651 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 1650548-67-6](/img/structure/B1402651.png)
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Descripción general
Descripción
“6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine” is a chemical compound that contains a boronic acid derivative, specifically 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This compound is often used in the field of medicinal chemistry and chemical intermediate preparation .
Chemical Reactions Analysis
The specific chemical reactions involving “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine” are not available in the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a component of the compound, include a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure Analysis
Research demonstrates the utility of compounds structurally related to 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine in synthesis and crystal structure analysis. Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, including variants of this compound. They confirmed the structures using techniques like FTIR, NMR, and mass spectrometry, and performed density functional theory (DFT) calculations for further analysis (Huang et al., 2021).
Molecular Conformation and Chemical Reactivity
The molecular conformation and chemical reactivity of related compounds have been a focus of several studies. Sopková-de Oliveira Santos et al. (2003) compared the structure of a pyridin-2-ylboron derivative to its regioisomer, noting differences in the orientation of the dioxaborolane ring and bond angles, which impact chemical reactivity and stability (Sopková-de Oliveira Santos et al., 2003).
Suzuki Coupling and Medicinal Chemistry
The compound and its derivatives play a significant role in Suzuki coupling, a method critical in medicinal chemistry. Bethel et al. (2012) developed an improved synthesis of medicinally important pyrazolo[1,5-a]pyridines via Suzuki coupling of related boronic esters, highlighting the compound's utility in synthesizing complex organic molecules (Bethel et al., 2012).
Potential Therapeutic Agents
The versatility of the compound's derivatives in creating novel scaffolds for potential therapeutic agents has been explored. Bartolomea et al. (2003) synthesized a series of novel analogs modified in the non-aromatic ring, providing intermediates for the development of new drugs (Bartolomea et al., 2003).
Electronic and Optical Properties
The electronic and optical properties of the compound and its derivatives have been a topic of interest. Welterlich et al. (2012) synthesized polymers containing related units, examining their solubility and color properties, which could have applications in materials science (Welterlich et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)10-6-5-9-11(15-10)17-8-7-16-9/h5-6H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIIIMVHMHSXKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC3=C(C=C2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Methoxy-phenyl)-1-(octahydro-pyrrolo[3,4-b]-azepin-1-yl)-ethanone hydrochloride](/img/structure/B1402571.png)
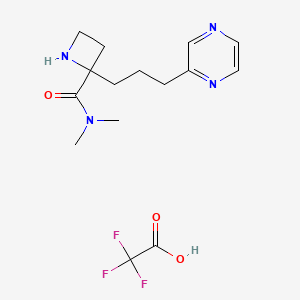
![3-[2-(1-Isopropyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid dihydrochloride](/img/structure/B1402575.png)
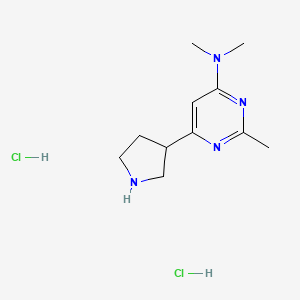
![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-methanesulfonamide dihydrochloride](/img/structure/B1402579.png)
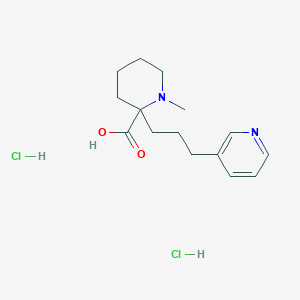
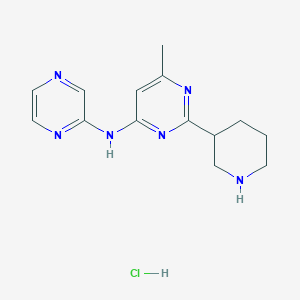
![3-[4-(4-Chloro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride](/img/structure/B1402584.png)
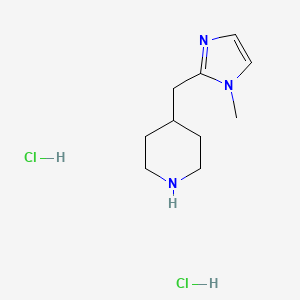
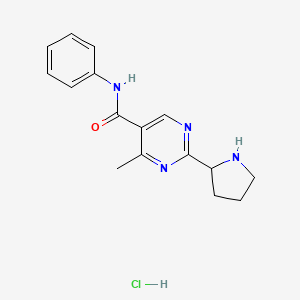
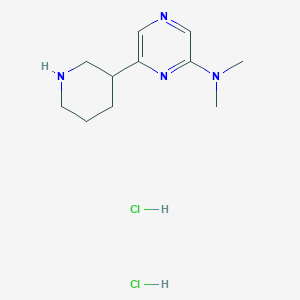
![N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride](/img/structure/B1402588.png)
![[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride](/img/structure/B1402590.png)
